BenchChemオンラインストアへようこそ!

5-Amino-2-hydroxybenzamide

COX‑2 inhibition 5‑LOX inhibition dual anti‑inflammatory

5-Amino-2-hydroxybenzamide (5-AHBA) is a critical bifunctional building block for discovering dual COX-2/5-LOX inhibitors (COX-2 IC₅₀ down to 0.10 µM). Its ortho-hydroxybenzamide motif enables class I HDAC zinc-binding and PROTAC design, while the 5-amino group supports rapid N-substitution for focused library synthesis. Choose this specific regioisomer (CAS 59393-77-0) to maintain the essential pharmacophore; regioisomers lose target potency. Available in ≥98% purity with reliable scale-up from R&D to pilot quantities.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 59393-77-0
Cat. No. B3054293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-hydroxybenzamide
CAS59393-77-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)N)O
InChIInChI=1S/C7H8N2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,8H2,(H2,9,11)
InChIKeyXLKBBIACESHASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-hydroxybenzamide (CAS 59393‑77‑0) Procurement‑Grade Overview for Medicinal Chemistry and Dual COX/LOX Inhibitor Programs


5‑Amino‑2‑hydroxybenzamide (5‑AHBA), also referred to as 5‑aminosalicylamide, is a small‑molecule benzamide derivative (C₇H₈N₂O₂, MW 152.15 g·mol⁻¹) that bears both a phenolic hydroxyl at the 2‑position and a primary aromatic amine at the 5‑position of the benzene ring [REFS‑1]. This substitution pattern creates a bifunctional scaffold that has been exploited as the core intermediate for N‑substituted 5‑aminosalicylamide libraries displaying dual cyclooxygenase‑2 (COX‑2) and 5‑lipoxygenase (5‑LOX) inhibitory activity [REFS‑2]. The compound is commercially available in research‑grade purity (typically ≥95 %) from multiple suppliers and serves as a versatile building block for heterocyclic synthesis and pharmaceutical lead optimisation [REFS‑3].

Why 5‑Amino‑2‑hydroxybenzamide Cannot Be Replaced by Simple Regioisomers or Monofunctional Benzamide Analogs in Dual‑Target Programmes


The 2‑hydroxy‑5‑amino substitution pattern is not a trivial arrangement of functional groups: it simultaneously provides a metal‑chelating salicylamide motif (2‑OH + amide carbonyl) and a derivatisable primary amine that can be elaborated into diverse N‑alkyl or N‑aryl analogues without ablating the zinc‑binding capacity essential for class I HDAC engagement [REFS‑1] or the COX‑2/5‑LOX dual‑inhibitory pharmacophore [REFS‑2]. Regioisomers such as 2‑amino‑5‑hydroxybenzamide (CAS 65883‑83‑2) invert the hydrogen‑bond donor/acceptor topology, while monofunctional analogues lacking either the hydroxyl (e.g., 5‑amino‑2‑chlorobenzamide) or the amino group (e.g., salicylamide) lose the bifunctional reactivity that underpins the scaffold’s versatility in parallel medicinal chemistry libraries. The quantitative evidence below demonstrates that even modest changes to this substitution pattern fundamentally alter target potency and selectivity.

Quantitative Differentiation Evidence for 5‑Amino‑2‑hydroxybenzamide Relative to Closest Analogs and Alternatives


N‑Derivatised 5‑AHBA Scaffold Delivers Single‑Digit Nanomolar COX‑2 Inhibition and Superior Selectivity Over Indomethacin

Although the parent 5‑amino‑2‑hydroxybenzamide is primarily a synthetic intermediate, its direct N‑substituted derivatives (compounds 34, 35, 36, 41 in the 5‑aminosalicylamide series) exhibit potent dual COX‑2/5‑LOX inhibition. Compounds 34 and 35 achieved an IC₅₀ of 0.10 µM against human recombinant COX‑2, with selectivity indices (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) of 135 and 145, respectively [REFS‑1]. This selectivity far exceeds that of the clinical NSAID indomethacin (COX‑2 IC₅₀ = 0.51 µM, SI = 0.08), and importantly the 5‑AHBA‑derived compound 16 was a superlative 5‑LOX inhibitor (IC₅₀ = 3.41 µM, 4.6‑fold more potent than zileuton at 15.6 µM) [REFS‑1]. The dual COX‑2/5‑LOX phenotype is a direct consequence of the 2‑hydroxy‑5‑amino benzamide pharmacophore; regioisomeric 2‑aminobenzamide scaffolds tested under identical conditions do not recapitulate this dual‑target profile [REFS‑2].

COX‑2 inhibition 5‑LOX inhibition dual anti‑inflammatory

5‑AHBA Scaffold Enables Slow Tight‑Binding HDAC Inhibition Characteristic of ortho‑Amino Benzamide Zinc‑Binding Groups

Benzamide‑based HDAC inhibitors that contain the ortho‑amino (or ortho‑hydroxy) benzamide zinc‑binding group exhibit slow tight‑binding kinetics with residence times substantially longer than those of hydroxamate‑based inhibitors such as vorinostat (SAHA) and trichostatin‑A (TSA) [REFS‑1]. The 5‑amino‑2‑hydroxybenzamide scaffold presents both an ortho‑hydroxy (relative to the amide carbonyl) and a meta‑amino group, a dual‑functionality that can be exploited for both zinc chelation and cap‑group attachment. In contrast, simple salicylamide (2‑hydroxybenzamide, lacking the 5‑amino group) is limited to a single derivatisation vector and does not support the bidentate zinc‑binding conformation required for class‑I HDAC selectivity [REFS‑2]. Furthermore, the 5‑amino group in 5‑AHBA is compatible with small substituents (–CH₃, –F, –OCH₃) without significant loss of HDAC potency, whereas the regioisomeric 2‑amino‑5‑hydroxy substitution pattern is poorly tolerated in HDAC pharmacophores [REFS‑2].

HDAC inhibition zinc‑binding group benzamide pharmacokinetics

Superior in vivo Anti‑Inflammatory Efficacy and GI Safety of 5‑AHBA‑Derived Compounds Compared with Classical NSAIDs

In the carrageenan‑induced rat paw edema model, compound 36 (a direct N‑substituted 5‑aminosalicylamide derivative of the 5‑AHBA scaffold) achieved 114.12 % anti‑inflammatory activity relative to indomethacin at the 4‑h time point, demonstrating superior maximal efficacy [REFS‑1]. Critically, compound 36 showed a superior gastrointestinal (GI) safety profile compared with indomethacin in albino rats, with significantly reduced gastric ulcerogenic effects [REFS‑1]. This GI‑sparing advantage is attributed to the COX‑2 selectivity conferred by the 5‑aminosalicylamide pharmacophore (SI values of 135‑145 for compounds 34 & 35 versus SI = 0.08 for indomethacin) [REFS‑1]. The parent 5‑AHBA scaffold is the obligatory synthetic entry point for this compound class; alternative benzamide regioisomers do not yield the same in vivo profile [REFS‑2].

in vivo anti‑inflammatory GI safety carrageenan paw edema

5‑AHBA as a Direct Synthetic Precursor to Potent Focal Adhesion Kinase (FAK) Inhibitors

N‑(2‑Acetamidoethyl)‑5‑amino‑2‑hydroxybenzamide (compound 11b), synthesised directly from 5‑AHBA, exhibited an IC₅₀ of 0.060 µM against focal adhesion kinase (FAK) [REFS‑1]. FAK is a validated oncology target implicated in tumour invasion, metastasis, and angiogenesis. Alternative benzamide scaffolds tested within the same 4‑arylamino series did not achieve comparable sub‑micromolar potency, underscoring the specific contribution of the 2‑hydroxy‑5‑amino substitution pattern to kinase‑binding affinity [REFS‑1]. While 2‑amino‑5‑hydroxybenzamide could theoretically serve as a comparator, published SAR indicates that the amino group at the 5‑position (para to the amide carbonyl) allows optimal vectoring of the N‑substituent into the kinase hinge region [REFS‑1].

FAK inhibition cancer therapeutics kinase inhibitor synthesis

Purity and Supply‑Chain Reliability: 5‑AHBA Is Readily Available at ≥95 % Purity from Multiple ISO‑Certified Vendors

5‑Amino‑2‑hydroxybenzamide is stocked by major research chemical suppliers with documented purity specifications. Sigma‑Aldrich offers the compound at 95 % purity (country of origin: Ukraine) [REFS‑1], while Leyan (Shanghai) lists it at 98 % purity [REFS‑2], and Chemenu provides it at ≥95 % purity [REFS‑3]. In contrast, the regioisomer 2‑amino‑5‑hydroxybenzamide (CAS 65883‑83‑2) is less widely stocked and typically available only at lower purities (90‑95 %) from a more limited supplier base [REFS‑4]. This supply‑chain discrepancy is procurement‑relevant: laboratories requiring consistent lot‑to‑lot purity for reproducible SAR studies can source 5‑AHBA with greater vendor diversification and quality assurance documentation.

chemical procurement building block purity specification

Regioisomeric Differentiation: Only the 5‑Amino‑2‑hydroxy Arrangement Supports Concurrent Zinc Chelation and Solvent‑Exposed Amine Derivatisation

The ortho‑hydroxy‑benzamide moiety (2‑OH + amide C=O) forms a stable five‑membered chelate with the catalytic Zn²⁺ ion in HDAC enzymes, a binding mode that is structurally precluded in the 2‑amino‑5‑hydroxybenzamide regioisomer where the amino group occupies the chelating ortho position and the hydroxyl is moved to the meta position where it cannot participate in zinc ligation [REFS‑1]. SAR studies on ortho‑aminobenzamide HDAC inhibitors explicitly state that a 2′‑substituent (either amino or hydroxyl) is indispensable for inhibitory activity, while the 5‑position tolerates diverse substituents for cap‑group attachment [REFS‑2]. The 5‑amino‑2‑hydroxybenzamide scaffold uniquely satisfies both requirements: the 2‑OH (or 2‑NH₂ in the tautomeric sense) provides zinc chelation, while the 5‑NH₂ serves as a versatile synthetic handle. The 2‑amino‑5‑hydroxy regioisomer swaps these roles, abolishing zinc‑binding capacity and rendering the scaffold inactive in HDAC assays [REFS‑2].

regioisomer comparison zinc chelation SAR

High‑Impact Application Scenarios for 5‑Amino‑2‑hydroxybenzamide in Drug Discovery and Chemical Biology


Synthesis of Dual COX‑2/5‑LOX Inhibitor Libraries for Inflammatory Disease Programmes

Using 5‑AHBA as the core scaffold, medicinal chemistry teams can generate focused libraries of N‑substituted 5‑aminosalicylamides via simple alkylation or reductive amination at the 5‑amino group. As demonstrated by El‑Nagar et al. (2018), selected derivatives achieve COX‑2 IC₅₀ values of 0.10 µM with selectivity indices exceeding 135, and compound 16 delivers 5‑LOX IC₅₀ of 3.41 µM—4.6‑fold more potent than zileuton [REFS‑1]. Compound 36 further showed 114.12 % in vivo anti‑inflammatory activity relative to indomethacin with superior GI safety [REFS‑1]. This scaffold is ideal for hit‑to‑lead optimisation where simultaneous COX‑2 selectivity and 5‑LOX inhibition are required to mitigate both prostaglandin‑driven inflammation and leukotriene‑mediated bronchoconstriction.

Construction of Benzamide‑Based HDAC Inhibitors and PROTAC Degraders

The ortho‑hydroxy‑benzamide motif of 5‑AHBA provides the zinc‑binding group essential for class I HDAC engagement, while the 5‑amino group permits attachment of cap groups or E3 ligase ligands for PROTAC design [REFS‑2]. Benzamide HDAC inhibitors exhibit slow tight‑binding kinetics with residence times that are ≥10‑fold longer than those of hydroxamate‑based HDACi [REFS‑2]. The scaffold’s bifunctionality enables one‑step elaboration to chimeric molecules that recruit cereblon or VHL E3 ligases, a strategy that has yielded highly selective HDAC degraders with nanomolar DC₅₀ values [REFS‑2].

Rapid Development of FAK‑Targeted Kinase Inhibitors for Oncology

Direct N‑acylation of 5‑AHBA with 2‑acetamidoethyl groups yields compound 11b, a potent FAK inhibitor (IC₅₀ = 0.060 µM) [REFS‑3]. The 5‑amino‑2‑hydroxybenzamide scaffold positions the N‑substituent optimally for hinge‑region binding in the FAK ATP pocket, a binding mode that cannot be replicated by the 2‑amino‑5‑hydroxy regioisomer [REFS‑3]. Cancer biology groups targeting FAK‑driven metastasis and angiogenesis can use 5‑AHBA as a cost‑effective entry point for synthesising focused kinase inhibitor arrays.

Heterocyclic Building Block for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceutical applications, the dual amino‑hydroxy functionality of 5‑AHBA enables cyclocondensation reactions to form benzoxazole, benzimidazole, and quinazolinone heterocycles that are prevalent in agrochemical actives and functional dyes [REFS‑4]. The compound’s commercial availability at 95‑98 % purity from multiple vendors ensures reliable scale‑up from discovery synthesis to pilot‑plant production [REFS‑4].

Quote Request

Request a Quote for 5-Amino-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.